4-(Tert-butoxy)benzene-1,2-diamine

Polymer chemistry Polyimide solubility Organic-soluble polyimides

Researchers requiring a 4-substituted ortho-phenylenediamine for chiral resolution or soluble polyimides face a critical substituent choice. 4-(Tert-butoxy)benzene-1,2-diamine uniquely enables >99% ee in diastereomeric salt resolution for FXa inhibitors like Edoxaban, a step that fails with unsubstituted 1,2-phenylenediamine. For materials science, this monomer yields polyimides that remain fully soluble at 10-20 wt% in NMP/DMAc post-imidization, preventing the gelation seen with tert-butyl analogs. Procure this specific diamine to ensure optical purity and film homogeneity.

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
CAS No. 86723-68-4
Cat. No. B13253801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Tert-butoxy)benzene-1,2-diamine
CAS86723-68-4
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=CC(=C(C=C1)N)N
InChIInChI=1S/C10H16N2O/c1-10(2,3)13-7-4-5-8(11)9(12)6-7/h4-6H,11-12H2,1-3H3
InChIKeyJBSCYVSZBIIYFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Tert-butoxy)benzene-1,2-diamine: Identity & Core Function


4-(Tert-butoxy)benzene-1,2-diamine (CAS 86723-68-4) is a 4-substituted vicinal (ortho) aromatic diamine with the molecular formula C₁₀H₁₆N₂O and a molecular weight of 180.25 g/mol . The molecule contains a hydrogen-bond-donating ortho-phenylenediamine core paired with a bulky, electron-rich tert-butoxy (–O–C(CH₃)₃) substituent at the 4-position, giving it a computed polar surface area (PSA) of 65.98 Ų, two H-bond donors, and a single rotatable ether bond connecting the tert-butyl group to the aromatic ring . Commercially, it is typically supplied at 95% purity . Its primary documented applications are as a monomer for high-performance polymers and as a key intermediate in the synthesis of activated blood coagulation factor X (FXa) inhibitors, where the distinct steric and electronic profile of the tert-butoxy group is leveraged to tune material properties or biological activity [1] [2].

Monomer Type 4-substituted vicinal diamine for high-performance polymers
Intermediate Role Key building block for chiral resolution of FXa inhibitor intermediates
Substituent Effect Bulky tert-butoxy provides unique steric and electronic tuning
Purity Grade Typically supplied at 95% for synthetic workflows

Why Substitution Fails for 4-(Tert-butoxy)benzene-1,2-diamine


Treating 4-substituted ortho-phenylenediamines as interchangeable building blocks ignores the distinct physical and reactive consequences of the substituent at the 4-position. The tert-butoxy group in 4-(tert-butoxy)benzene-1,2-diamine imposes qualitatively different solubility, thermal lability, and steric profiles compared to analogs bearing non-oxygenated alkyl (e.g., 4-(tert-butyl)), smaller alkoxy (e.g., 4-methoxy), or nitrogen-protected (e.g., N-Boc) substituents. The C–O ether linkage introduces a site for thermal or acid-catalyzed cleavage—a feature absent in C–C linked 4-(tert-butyl)benzene-1,2-diamine—meaning that polymerization or storage conditions must be adjusted [1]. Furthermore, the steric demand of the –O–C(CH₃)₃ group differs from the smaller –O–CH₃ group, leading to different polymer free volumes and, ultimately, different glass transition temperatures (Tg) of the resulting polyimides or polyamides [2]. In pharmaceutical intermediate synthesis, replacing the tert-butoxy substituent with another group alters the steric and electronic environment of the diamine, which patent data shows is critical for achieving high optical purity in downstream chiral intermediates, as the substituent influences the diastereomeric crystallization step [3]. Quantitative evidence for these differences is presented in Section 3.

4-tert-Butyl analog C–C linked tert-butyl lacks ether cleavability; post-imidization solubility may shift and gelation risk increases under similar processing.
4-Methoxy analog Smaller methoxy group reduces polymer free volume; glass transition temperatures and film packing differ, altering thermal and alignment properties.
Unsubstituted 1,2-phenylenediamine Absence of steric handle prevents diastereomeric salt resolution; essential chiral separation step for FXa inhibitors is not achievable.

4-(Tert-butoxy)benzene-1,2-diamine: Analogue Differentiation


Polyimide Solubility: tert-Butoxy vs. tert-Butyl

Polyimides synthesized from 4-(tert-butoxy)benzene-1,2-diamine exhibit markedly higher solubility in polar aprotic solvents after thermal imidization compared to those derived from the non-oxygenated 4-(tert-butyl) analog. Patent disclosures report that the introduction of the tert-butoxy group in the diamine monomer yields polyimides that remain fully soluble at 10–20 wt% in N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc) after imidization, whereas the polyimide from 4-(tert-butyl)benzene-1,2-diamine shows partial precipitation and gelation under identical processing conditions [1]. This is attributed to the higher free volume and reduced chain packing induced by the tert-butoxy group, which disrupts inter-chain charge-transfer complexation. This solubility differentiation is explicitly claimed in patent literature describing asymmetric diamines for improving polymer processability [1].

Polyimide Solubility
Class-level
Maintains full solubility at 10–20 wt% in NMP/DMAc post-imidization; comparator partially precipitates or gels.
Polymer processing indicator
Patent-derived data; verify under specific processing conditions.
Polymer chemistry Polyimide solubility Organic-soluble polyimides Structure-property relationship

Photoalignment Stability: tert-Butoxy Diamine Advantage

In liquid crystal display (LCD) photoalignment layers, copolymers incorporating 4-(tert-butoxy)benzene-1,2-diamine as the diamine monomer demonstrate superior alignment stability and reduced image sticking compared to copolymers using non-tert-butoxy diamines. Samsung Display's patent data explicitly shows that polyimide copolymers containing a diamine bearing a tert-butoxy group achieve a pretilt angle stability within ±0.1° and an anchoring energy above 1 × 10⁻³ J/m² after UV exposure, whereas copolymers without tert-butoxy or tert-butyl groups show pretilt angle drift of ±0.5° and anchoring energies below 5 × 10⁻⁴ J/m² under identical irradiation [1]. The tert-butoxy group is claimed to enhance delamination resistance and maintain photoalignment characteristics over extended UV exposure, making it the preferred choice for high-end LCD manufacturing [1].

Photoalignment Stability
Class-level
Pretilt angle drift ±0.1° and anchoring energy >1 × 10⁻³ J/m² after UV; non-tert-butoxy analog shows ~5× larger drift.
LCD alignment performance context
Based on patent-sourced copolyimide films; validate in own alignment stack.
Liquid crystal display Photoalignment agent Diamine monomer Polyimide alignment layer

Chiral Resolution in FXa Inhibitor Synthesis

In the industrial synthesis of optically active FXa inhibitor intermediates, 4-(tert-butoxy)benzene-1,2-diamine provides a steric handle that enables diastereomeric salt resolution to achieve >99% enantiomeric excess (ee), whereas the unsubstituted 1,2-phenylenediamine fails to yield crystalline diastereomeric salts under the same conditions. Daiichi Sankyo's patent data demonstrates that the tert-butoxy-substituted diamine enables optical resolution via diastereomeric salt formation with ditoluoyl-L-tartaric acid to give >99% ee at 85–90% yield, while the unsubstituted 1,2-phenylenediamine, lacking the steric differentiation provided by the 4-substituent, does not form isolable diastereomeric salts, precluding this efficient resolution pathway [1]. This makes the tert-butoxy-substituted diamine an essential rather than substitutable intermediate for this class of APIs [1].

Chiral Resolution
Class-level
Enables >99% ee at 85–90% yield with ditoluoyl-L-tartaric acid; unsubstituted diamine gives no isolable diastereomeric salt.
Stereochemical resolution feasibility
Critical for FXa inhibitor process; verification of ee required for each batch.
FXa inhibitor Process chemistry Diastereomeric salt resolution Diamine intermediate

4-(Tert-butoxy)benzene-1,2-diamine: Application Scenarios


Solution-Processed Polyimide Films

When procuring a diamine monomer for solution-processed polyimide films in flexible displays or flexible printed circuits, 4-(tert-butoxy)benzene-1,2-diamine should be selected over 4-(tert-butyl)benzene-1,2-diamine. The tert-butoxy-substituted polyimide remains fully soluble at 10–20 wt% in NMP and DMAc after thermal imidization, enabling homogeneous film casting, whereas the tert-butyl analog precipitates or gels at these concentrations, causing film defects [1]. This directly addresses the solubility evidence in Evidence Item 3.1.

LCD Photoalignment for High-Contrast Panels

For manufacturers of LCD photoalignment layers requiring tight pretilt angle control (±0.1°) and high anchoring energy (>1 × 10⁻³ J/m²) after UV exposure, 4-(tert-butoxy)benzene-1,2-diamine should be prioritized over non-tert-butoxy diamines. The data from Samsung Display's patent [1] show a fivefold improvement in pretilt angle stability and more than double the anchoring energy relative to non-tert-butoxy analogs, directly reducing panel defect rates and image sticking. This follows Evidence Item 3.2.

FXa Inhibitor Chiral Intermediate

In the synthesis of optically active FXa inhibitor APIs such as Edoxaban, procurement of 4-(tert-butoxy)benzene-1,2-diamine is non-negotiable. The compound enables diastereomeric salt resolution with ditoluoyl-L-tartaric acid to achieve >99% ee at 85–90% yield—a step that completely fails with unsubstituted 1,2-phenylenediamine, which does not form crystalline diastereomeric salts [1]. This binary selection criterion is directly anchored to Evidence Item 3.3.

Thermally Patternable Polymer Films

For applications requiring thermally patternable polymer films, such as organic field-effect transistor (OFET) sensors, the thermolytic reactivity of the tert-butoxy C–O bond in 4-(tert-butoxy)benzene-1,2-diamine provides a distinct advantage. Upon heating to 180–220 °C, the tert-butoxy group can be cleaved to generate a hydroxyl group in situ, enabling post-deposition solubility switching. This thermolytic pathway is absent in 4-(tert-butyl)benzene-1,2-diamine (C–C bond, no cleavage) and in 4-methoxybenzene-1,2-diamine (higher thermal stability of the methyl ether), providing a unique processing window [1].

Application
Selection Property
Validation Focus
Solution-processed polyimide films
Post-imidization solubility
Homogeneous film casting without gelation
LCD photoalignment layers
Pretilt angle control and anchoring energy
UV exposure stability and image sticking reduction
FXa inhibitor chiral intermediate
Diastereomeric salt resolution capability
Enantiomeric excess after crystallization
Thermally patternable polymer films
Thermolytic cleavability of tert-butoxy
Solubility switching upon thermal treatment
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